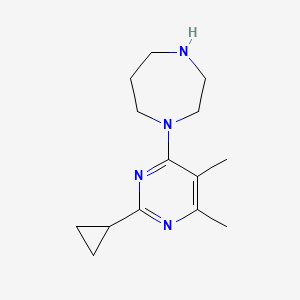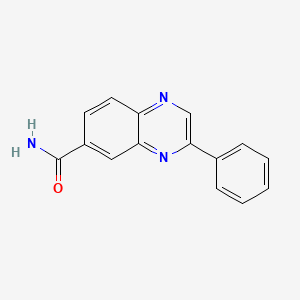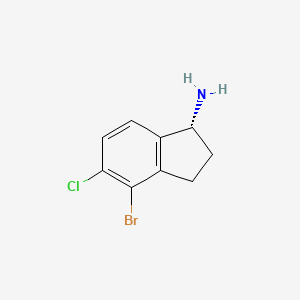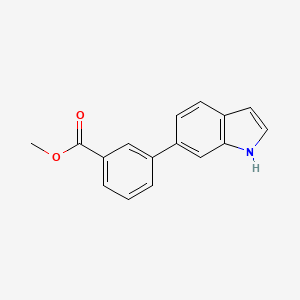![molecular formula C16H16N2O B11865897 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol CAS No. 904085-95-6](/img/structure/B11865897.png)
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol is a chemical compound that belongs to the class of indole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
科学研究应用
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
The mechanism of action of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol involves its interaction with specific molecular targets and pathways. It acts as a catecholamine releasing agent, which means it induces the release of catecholamines such as dopamine, norepinephrine, and epinephrine. This action is mediated through its interaction with monoamine oxidase enzymes, which are responsible for the breakdown of catecholamines .
相似化合物的比较
属性
CAS 编号 |
904085-95-6 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
4-[3-(2-aminoethyl)indol-1-yl]phenol |
InChI |
InChI=1S/C16H16N2O/c17-10-9-12-11-18(13-5-7-14(19)8-6-13)16-4-2-1-3-15(12)16/h1-8,11,19H,9-10,17H2 |
InChI 键 |
ZKBGQDLOZUNAGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)



![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)








